molecular formula C13H12N2O2 B1360097 N-[(4-nitrophenyl)methyl]aniline CAS No. 10359-18-9

N-[(4-nitrophenyl)methyl]aniline

Cat. No. B1360097
CAS RN: 10359-18-9
M. Wt: 228.25 g/mol
InChI Key: BFPIOTHCNQDBNL-UHFFFAOYSA-N
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Description

“N-[(4-nitrophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “4-methyl-N-[(4-nitrophenyl)methyl]aniline” with a molecular weight of 242.27316 . The molecule appears as brownish-yellow prisms with violet reflex (from ethanol) or yellow powder .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . A Schiff base derivative, N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline, was synthesized and characterized using spectroscopic analyses .


Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The influence of N-methyl-4-nitroaniline on the thermal stability of nitrocellulose was investigated via an isothermal decomposition dynamics research method . N-methyl-4-nitroaniline has a vigorous exothermic reaction with carbaryl sulfate when heated above 167° F .


Physical And Chemical Properties Analysis

“N-[(4-nitrophenyl)methyl]aniline” is easily soluble in acetone and benzene, slightly soluble in ethanol, and insoluble in water . It has a molecular weight of 242.27316 .

Scientific Research Applications

  • Electrochromic Materials

    N-[(4-nitrophenyl)methyl]aniline derivatives have been explored for their use in electrochromic materials. One study synthesized novel donor–acceptor systems, including a derivative of N-[(4-nitrophenyl)methyl]aniline, and found these materials suitable for electrochromic applications in the near-infrared region due to their outstanding optical contrasts, high coloration efficiencies, and fast switching speeds (Li et al., 2017).

  • Kinetics and Mechanisms of Chemical Reactions

    Research has been conducted on the kinetics and mechanisms of reactions involving anilines, including studies of N-[(4-nitrophenyl)methyl]aniline. These studies provide valuable insights into the reaction dynamics and can inform the design of more efficient chemical processes (Castro, Gazitúa, & Santos, 2005).

  • Optical Properties of Organic Materials

    The optical properties of N-[(4-nitrophenyl)methyl]aniline derivatives have been studied, particularly in the context of synthesizing Schiff bases with potential applications in optics. These studies explore the energy of the optical band gap and other relevant properties (Shili et al., 2020).

  • Aniline Derivatives in Electrophotography

    N-[(4-nitrophenyl)methyl]aniline derivatives have been synthesized and investigated for their use as electron transport materials in electrophotography. These materials have shown high compatibility with certain plastics and stability in repeated use, indicating their potential in this field (Matsui et al., 1993).

  • Antibacterial Activity

    Some derivatives of N-[(4-nitrophenyl)methyl]aniline have been found to exhibit antibacterial activity. Studies have explored their molecular stability, charge delocalization, and interactions to understand their biological applications (Mini et al., 2020).

Safety And Hazards

“N-[(4-nitrophenyl)methyl]aniline” is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The molecule’s structure prompted the evaluation and study of its properties in the field of nonlinear optics (NLO). The assessment of NLO properties is conducted by determining the Egap and employing density functional theory (DFT) quantum chemistry studies . A beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes has been established .

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPIOTHCNQDBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145924
Record name Benzenemethanamine, 4-nitro-N-phenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID40145924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-nitrophenyl)methyl]aniline

CAS RN

10359-18-9
Record name 4-Nitro-N-phenylbenzenemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-nitro-N-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC95596
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95596
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Record name Benzenemethanamine, 4-nitro-N-phenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID40145924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combined aniline (6.16 g, 66.2 mmol) and 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in MeOH (165 mL) and toluene (165 mL), and heated to 60° C. for 3 h. Cooled the mixture to room temperature, added sodium borohydride (5.01 g, 132 mmol) portionwise, and then stirred at room temperature for 1 h. Added sat NaHCO3 and stirred for 1 h. Added water and extracted with EtOAc. Combined extracts were washed with brine, dried (MgSO4) filtered, and evaporated to an amber oil that was purified by chromatography on silica gel, eluting with CH2Cl2 to give the title compound (9.0 g, 59.6% yield).
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Suwa, E Sugiyama, I Shibata, A Baba - Synthesis, 2000 - thieme-connect.com
Reductive amination of various aldehydes and ketones has been performed effectively by pentacoordinate chloro-substituted tin hydride complex, Bu2SnClH-HMPA. The tin reagent …
Number of citations: 64 www.thieme-connect.com

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